(Rac)-GSK-3484862

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19N5OS |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

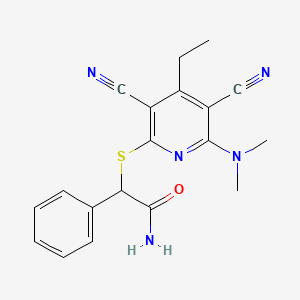

2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide |

InChI |

InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25) |

InChI Key |

KIEQQZZDWUNUQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-GSK-3484862: A Technical Whitepaper on its Discovery and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-GSK-3484862, and more specifically its active R-enantiomer GSK-3484862, represents a novel class of non-nucleoside, selective inhibitors of DNA methyltransferase 1 (DNMT1).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. GSK-3484862 distinguishes itself from traditional DNMT inhibitors by inducing the proteasome-dependent degradation of DNMT1, a mechanism that is, in certain cellular contexts, dependent on the E3 ubiquitin ligase activity of UHRF1.[1][2][3][5] This dual-action of inhibition and degradation leads to rapid and profound global DNA hypomethylation.[1][2][3][5] This document summarizes the quantitative data, details the experimental protocols used in its characterization, and provides visual representations of its mechanism and the workflows for its study.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is a hallmark of cancer.[1][3][4] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][3][4] Consequently, it has emerged as a key target for anti-cancer drug development. While nucleoside analogs like azacytidine and decitabine have seen clinical use, their toxicity and lack of efficacy in solid tumors have spurred the search for novel, non-nucleoside inhibitors.[1][2][3][4][5]

GSK-3484862 is a dicyanopyridine-containing, non-nucleoside small molecule that selectively inhibits DNMT1.[1][2][3][4][5] It is the purified R-enantiomer of GSK-3482364.[5] Unlike its predecessors, GSK-3484862 not only inhibits the enzymatic activity of DNMT1 but also uniquely targets it for degradation.[1][2][3][5] This document will delve into the technical details of its discovery and characterization.

Discovery of GSK-3484862

The discovery of this class of DNMT1 inhibitors began with a high-throughput screening campaign that identified an initial hit compound, GW623415X.[6] Through medicinal chemistry optimization, this led to the development of GSK-3484862.[6] This molecule demonstrated potent and selective inhibition of DNMT1.

Mechanism of Action

GSK-3484862 exhibits a dual mechanism of action against DNMT1:

-

Enzymatic Inhibition: It acts as a non-covalent inhibitor of DNMT1's catalytic activity.[7][8]

-

Protein Degradation: More significantly, GSK-3484862 induces the rapid, proteasome-dependent degradation of the DNMT1 protein.[1][2][3][5][9][10] This occurs without a discernible decrease in DNMT1 mRNA levels, indicating a post-transcriptional mechanism.[1][2][3][5] In murine embryonic stem cells (mESCs), this degradation is dependent on the presence and E3 ubiquitin ligase activity of UHRF1, an accessory factor for DNMT1.[1][2][3][5]

This degradation leads to a significant and rapid global hypomethylation within cells.[1][2][3][5] The effects of GSK-3484862 on DNMT1 levels and DNA methylation have been shown to be reversible upon removal of the compound.[1][2][3][5]

Signaling Pathway of GSK-3484862-Induced DNMT1 Degradation

Caption: GSK-3484862 binds to the DNMT1-DNA complex, leading to its ubiquitination by UHRF1 and subsequent degradation by the proteasome.

Quantitative Data

The following tables summarize the key quantitative data reported for GSK-3484862.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (μM) | Selectivity vs. DNMT1 |

| DNMT1 | 0.23[8] | - |

| DNMT3A/3L | >50 | >217-fold |

| DNMT3B/3L | >50 | >217-fold |

Table 2: Cellular Effects of GSK-3484862

| Cell Line | Concentration | Time | Effect | Reference |

| A549 | 2-4 µM | 24 h | Drastic reduction in DNMT1 protein levels | [4] |

| A549 | 2-4 µM | 24 h | No significant change in DNMT3A/3B protein levels | [4] |

| A549 | Not specified | 2 days | >50% loss of global DNA methylation | [9][10] |

| MV4-11 | 100-1000 nM | Not specified | Inhibition of cell growth | |

| Murine ESCs | 2-10 µM | 6 days | Global CpG methylation drops from ~70% to <18% | [11] |

| Murine ESCs | 2-10 µM | 4 days | Modest reduction in DNMT1 protein level | [7][11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of GSK-3484862 are provided below.

DNMT1 Enzymatic Activity Assay

This protocol is based on a generic ELISA-like assay format.

-

Plate Preparation: A universal DNMT substrate is coated onto microplate wells.

-

Enzymatic Reaction:

-

Add DNMT Assay Buffer to the wells.

-

Add S-adenosyl-L-methionine (AdoMet), the methyl donor.

-

Add purified DNMT1 enzyme.

-

Add GSK-3484862 at various concentrations (or vehicle control).

-

Incubate at 37°C for 60-90 minutes to allow for DNA methylation.

-

-

Detection:

-

Wash the wells to remove unreacted components.

-

Add a primary antibody that specifically recognizes 5-methylcytosine (5mC). Incubate for 60 minutes.

-

Wash, then add an HRP-conjugated secondary antibody. Incubate for 30 minutes.

-

Wash, then add a colorimetric substrate.

-

Measure the absorbance at 450 nm. The signal is proportional to DNMT1 activity.

-

Western Blot for DNMT1 Protein Levels

-

Cell Culture and Treatment: Culture cells (e.g., A549) to desired confluency and treat with GSK-3484862 at specified concentrations and durations.

-

Lysate Preparation: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against DNMT1 overnight at 4°C.

-

Wash with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to normalize protein levels.

Global DNA Methylation Analysis (Dot Blot)

-

Genomic DNA Extraction: Extract genomic DNA from cells treated with GSK-3484862 or vehicle control.

-

DNA Denaturation: Denature 100-200 ng of DNA by heating at 95-100°C for 10 minutes, followed by rapid chilling on ice.

-

Membrane Spotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane and allow it to air dry.

-

Crosslinking: Crosslink the DNA to the membrane using a UV stratalinker.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against 5-methylcytosine (5mC).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an ECL substrate.

-

Normalization: To ensure equal DNA loading, the membrane can be stained with Methylene Blue.

Experimental and Discovery Workflows

The following diagrams illustrate the typical workflows for the discovery and characterization of a compound like GSK-3484862.

Discovery and Initial Characterization Workflow

Caption: A streamlined workflow for the discovery and subsequent in vitro and cellular characterization of GSK-3484862.

Conclusion

This compound, and its active enantiomer GSK-3484862, is a pioneering DNMT1-selective inhibitor that also functions as a degrader of its target protein. Its novel dual mechanism of action, leading to rapid and reversible DNA hypomethylation, distinguishes it from existing DNA methyltransferase inhibitors. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics and drug discovery. The unique properties of GSK-3484862 make it a valuable tool for further investigation into the roles of DNMT1 in health and disease, and a promising candidate for the development of new therapeutic strategies for cancer and other epigenetic disorders.

References

- 1. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]

- 2. mpapi.bjcancer.org [mpapi.bjcancer.org]

- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. static.igem.org [static.igem.org]

- 7. Characterizing DNA Methyltransferases With An Ultrasensitive Luciferase-Linked Continuous Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK-3484862 in Inducing DNA Hypomethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns through cell division. Unlike traditional cytidine analogs, GSK-3484862 induces DNA hypomethylation through a distinct mechanism involving the targeted degradation of DNMT1. This technical guide provides an in-depth overview of the mechanism of action of GSK-3484862, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy.

Introduction: The Significance of DNA Methylation and DNMT1 Inhibition

DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, maintaining genomic stability, and influencing cell differentiation.[1] Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of various cancers.[1] The reversibility of these epigenetic marks makes the enzymes that control them, such as DNA methyltransferases (DNMTs), attractive therapeutic targets.

DNMT1 is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication.[1] Its inhibition can lead to passive demethylation over successive rounds of cell division, resulting in the re-expression of silenced tumor suppressor genes and subsequent anti-tumor effects. While nucleoside analogs like 5-azacytidine and decitabine have been approved for treating certain hematological malignancies, their clinical utility is often limited by toxicity and a lack of efficacy in solid tumors.[2][3] GSK-3484862 represents a new class of non-nucleoside DNMT1 inhibitors with a novel mechanism of action and potentially improved therapeutic index.[2]

Mechanism of Action: Targeted Degradation of DNMT1

GSK-3484862 induces DNA hypomethylation not by direct enzymatic inhibition in the classical sense, but by targeting the DNMT1 protein for degradation.[2][4] This process is rapid, occurring within hours of treatment, and is dependent on the ubiquitin-proteasome system.[2][5]

The key steps in the mechanism of action are as follows:

-

Binding to the DNMT1-DNA Complex: GSK-3484862 binds to a ternary complex of DNMT1 and hemi-methylated DNA.[2]

-

Recruitment of UHRF1: This binding event is thought to induce a conformational change in DNMT1 that promotes its interaction with UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), an E3 ubiquitin ligase.[2][4]

-

Ubiquitination: UHRF1 polyubiquitinates DNMT1, marking it for destruction.[2]

-

Proteasomal Degradation: The ubiquitinated DNMT1 is then recognized and degraded by the 26S proteasome.[2][5]

-

Passive Demethylation: The subsequent depletion of cellular DNMT1 levels prevents the maintenance of DNA methylation during replication, leading to a progressive and global DNA hypomethylation.[2][6]

This targeted degradation mechanism is distinct from the covalent trapping of DNMTs by nucleoside analogs and may contribute to the lower toxicity profile of GSK-34848862.

Quantitative Data on the Effects of GSK-3484862

The following tables summarize the quantitative effects of GSK-3484862 on DNA methylation, cell viability, and DNMT1 protein levels as reported in various studies.

Table 1: Effect of GSK-3484862 on Global DNA Methylation

| Cell Line | Concentration (µM) | Treatment Duration | % Reduction in 5mC | Citation |

| A549 | 4 | 48 hours | ~57% | [2] |

| Murine ESCs | 2 or 10 | 6 days | ~74% (from ~70% to <18%) | [6] |

| NCI-H1299 | Not specified | 2 days | ~60% (from ~3.8% to ~1.5%) | [7] |

| NCI-H1299 | Not specified | 6 days | ~74% (from ~3.8% to ~1.0%) | [7] |

Table 2: Effect of GSK-3484862 on Locus-Specific DNA Methylation

| Cell Line | Gene Locus | Concentration (µM) | Treatment Duration | % Demethylation | Citation |

| A549 | HES1 | 4 | 48 hours | ~50% | [2] |

| A549 | FOXP3 | 4 | 48 hours | ~50% | [2] |

| A549 | PAX9 | 4 | 48 hours | ~50% | [2] |

Table 3: Effect of GSK-3484862 on Cell Viability

| Cell Line | Compound | IC50 (µM) | Treatment Duration | Citation |

| MOLM13 | GSK-3484862 | >50 | 3 days | [2] |

| THP1 | GSK-3484862 | >50 | 3 days | [2] |

| MOLM13 | GSK-3685032 (related compound) | ~12.5 | 3 days | [2] |

| THP1 | GSK-3685032 (related compound) | ~12.5 | 3 days | [2] |

Table 4: Effect of GSK-3484862 on DNMT1 Protein Levels

| Cell Line | Concentration (µM) | Treatment Duration | Observation | Citation |

| A549 | 2 or 4 | 24 hours | Drastic reduction | [2] |

| Murine ESCs | 0.1 | 24 hours | Severe depletion | [2] |

| NCI-H1299 | 0.1 - 4 | Not specified | Concurrent with DNMT3B increase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GSK-3484862.

Global DNA Methylation Analysis by 5-mC Dot Blot

This protocol allows for the semi-quantitative assessment of global changes in 5-methylcytosine (5mC) levels.

Materials:

-

Genomic DNA

-

0.1 M NaOH

-

1 M Ammonium Acetate

-

Nylon membrane (e.g., Hybond-N+)

-

UV cross-linker

-

Blocking solution (5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody: anti-5-methylcytosine (5-mC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

DNA Denaturation: Denature 1 µg of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes.[8]

-

Neutralization: Neutralize the denatured DNA by adding 1 M ammonium acetate on ice.[9]

-

Spotting: Spot serial dilutions of the DNA onto a nylon membrane.[8]

-

Cross-linking: Air dry the membrane and cross-link the DNA using a UV cross-linker.[9]

-

Blocking: Block the membrane with blocking solution for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the membrane with the anti-5-mC primary antibody overnight at 4°C.[8]

-

Washing: Wash the membrane three times with TBS-T for 5-10 minutes each.[8]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the signal using an imaging system.[8]

-

Quantification: Quantify the dot intensity using densitometry software. Methylene blue staining of a duplicate membrane can be used as a loading control.

Locus-Specific DNA Methylation Analysis by Bisulfite Pyrosequencing

This technique provides quantitative methylation analysis at single CpG site resolution within a specific genomic region.

Materials:

-

Genomic DNA

-

Bisulfite conversion kit (e.g., Qiagen EpiTect Bisulfite Kit)

-

PCR primers (one biotinylated) for the target region

-

Pyrosequencing instrument and reagents (e.g., PyroMark Q24)

Procedure:

-

Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[10]

-

PCR Amplification: Amplify the bisulfite-converted DNA using PCR with one of the primers being biotinylated. The amplicon size should ideally be between 200-250 bp.[10]

-

Template Preparation: The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is removed to generate a single-stranded DNA template.

-

Sequencing Primer Annealing: A sequencing primer is annealed to the single-stranded template.

-

Pyrosequencing Reaction: Perform pyrosequencing according to the instrument's protocol. The instrument dispenses one dNTP at a time, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.

-

Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of C (methylated) to T (unmethylated) in the sequence.[11]

DNMT1 Protein Level Analysis by Western Blot

This protocol details the detection and quantification of DNMT1 protein levels in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody: anti-DNMT1

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody and a loading control antibody overnight at 4°C.[12]

-

Washing: Wash the membrane three times with TBS-T.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities and normalize the DNMT1 signal to the loading control.

Proteasome-Dependent Degradation Assay

This assay confirms that the degradation of DNMT1 is mediated by the proteasome.

Materials:

-

GSK-3484862

-

Proteasome inhibitor (e.g., MG132)

-

Cell culture medium

-

Reagents for Western blotting (as described in 4.3)

Procedure:

-

Cell Treatment: Treat cells with GSK-3484862 in the presence or absence of the proteasome inhibitor MG132 (typically at 5-10 µM).[13] Include a vehicle control (DMSO) and an MG132-only control.

-

Incubation: Incubate the cells for a time course (e.g., 6, 12, 24 hours).

-

Cell Lysis and Western Blotting: Harvest the cells at each time point, prepare cell lysates, and perform Western blotting for DNMT1 as described in section 4.3.

-

Analysis: Compare the levels of DNMT1 in the different treatment groups. A rescue of DNMT1 levels in the cells co-treated with GSK-3484862 and MG132, compared to those treated with GSK-3484862 alone, indicates that the degradation is proteasome-dependent.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

References

- 1. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diagenode.com [diagenode.com]

- 10. med.upenn.edu [med.upenn.edu]

- 11. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNMT1 Stability Is Regulated by Proteins Coordinating Deubiquitination and Acetylation-Driven Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on GSK-3484862 in Lung Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on GSK-3484862, a selective inhibitor and degrader of DNA methyltransferase 1 (DNMT1), in the context of lung cancer cell lines. The data and protocols are compiled from recent studies to facilitate further investigation into its therapeutic potential.

Core Mechanism of Action

GSK-3484862 is a non-nucleoside, dicyanopyridine-containing compound that selectively targets DNMT1.[1][2][3][4][5][6] Its primary mechanism involves inducing the proteasome-dependent degradation of DNMT1 protein, which leads to global and locus-specific DNA hypomethylation.[4][7][8] A significant and unexpected finding in lung cancer cell lines is the subsequent upregulation of DNMT3B, a de novo DNA methyltransferase.[1][2][3][4][6] This upregulation is attributed to the demethylation of DNMT3B's regulatory elements, including a candidate enhancer and the promoter of telomerase reverse transcriptase (TERT), suggesting a complex interplay and potential feedback mechanism.[1][2][4]

Data Summary

The following tables summarize the key quantitative findings from studies on A549 and NCI-H1299 lung cancer cell lines.

Table 1: Concentration-Dependent Effects of GSK-3484862 on DNMT1 and DNMT3B in A549 Cells

| Concentration | Treatment Duration | Effect on DNMT1 Protein | Effect on DNMT3B Protein |

| 16 nM | 6 days | No significant change | Not reported |

| 80 nM | 2 days | Significantly reduced | Not reported |

| 2 µM | 24 hours | Drastically reduced | No significant change |

| 4 µM | 24 hours | Drastically reduced | No significant change |

Data compiled from multiple sources.[2][3][9]

Table 2: Effects of GSK-3484862 on NCI-H1299 Cell Viability

| Cell Line | Treatment | Effect on Cell Viability |

| NCI-H1299 (Wild-Type) | GSK-3484862 | Modest inhibition |

| NCI-H1299 (DNMT3B KO) | GSK-3484862 | Substantially more sensitive to inhibition |

Data abstracted from a study demonstrating the sensitizing effect of DNMT3B knockout.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of GSK-3484862 in Lung Cancer Cells

Caption: GSK-3484862 mediated degradation of DNMT1 and subsequent upregulation of DNMT3B.

General Experimental Workflow

Caption: Workflow for assessing GSK-3484862 effects in lung cancer cells.

Experimental Protocols

Cell Culture and GSK-3484862 Treatment

-

Cell Lines: A549 (human lung adenocarcinoma) and NCI-H1299 (human non-small cell lung cancer) cell lines are used.

-

Culture Conditions: Cells are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded onto 6- or 12-well culture plates at a density of 1–3 × 10⁵ cells per well.[1][4]

-

Treatment: The day after seeding, the culture medium is replaced with fresh medium containing either 0.1% DMSO (vehicle control) or GSK-3484862 at specified concentrations (typically ranging from 0.1 to 4 µM).[1][4]

-

Maintenance: The medium, supplemented with either DMSO or fresh compound, is refreshed every other day.[1][4]

-

Harvesting: Cells are harvested at designated time points (from 0.5 to 10 days) for downstream analysis.[1]

Western Blot Analysis

-

Cell Lysis: Harvested cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies. Recommended antibodies include:

-

DNMT1 (Cell Signaling Technology, Cat. #5032)

-

DNMT3B (Cell Signaling Technology, Cat. #72335)

-

GAPDH or β-actin (loading control)

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from harvested cells using an appropriate RNA isolation kit.

-

DNase Treatment: To remove genomic DNA contamination, total RNA is pretreated with TURBO DNase.[1][4]

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit (e.g., iScript Reverse Transcription Supermix).[1][4]

-

qPCR: Real-time PCR is performed in triplicate or quadruplicate using a SYBR Green-based supermix (e.g., SsoAdvanced Universal SYBR Green Supermix).[1][4]

-

Primers: Validated primers for DNMT1, DNMT3B, and a reference gene (e.g., GAPDH, ACTB) are used.

-

Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Cell Viability Assay

-

Seeding: Cells are seeded in 96-well opaque-walled plates at a density of approximately 1 × 10⁴ cells per well.[3]

-

Treatment: The following day, cells are treated with various concentrations of GSK-3484862 or DMSO as a control.

-

Incubation: Plates are incubated for the desired period (e.g., 48 hours, 8 days).

-

Assay: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7572) according to the manufacturer's instructions.[1] This assay measures ATP levels as an indicator of metabolically active cells.

-

Data Acquisition: Luminescence is read using a plate reader.

-

Analysis: Data is normalized to the DMSO-treated control wells to determine the percentage of cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. "GSK-3484862 Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 4. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. deepdyve.com [deepdyve.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

(Rac)-GSK-3484862: A Technical Guide to its Impact on Global DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of (Rac)-GSK-3484862, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), on global DNA methylation levels. This compound, and its purified R-enantiomer GSK-3484862, represent a significant advancement over traditional nucleoside analog inhibitors due to their distinct mechanism of action and reduced cytotoxicity. This document summarizes key quantitative data, details experimental methodologies for assessing its effects, and visualizes the underlying molecular pathways.

Core Mechanism of Action: DNMT1 Degradation

GSK-3484862 induces global DNA hypomethylation by targeting DNMT1 for protein degradation.[1][2] Unlike covalent inhibitors that get incorporated into DNA, GSK-3484862 is a non-nucleoside compound that leads to the rapid depletion of DNMT1 protein within hours of treatment.[1][2] This process is dependent on the ubiquitin-proteasome system.[1][2] In murine embryonic stem cells (mESCs), the degradation of Dnmt1 is specifically mediated by the E3 ubiquitin ligase activity of Uhrf1, an accessory factor for Dnmt1.[1][2] The reduction in DNMT1 levels is reversible upon removal of the compound.[1][3]

References

The Dicyanopyridine Moiety: A Key to Selective DNMT1 Inhibition and Degradation by GSK-3484862

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme often overexpressed in cancer cells that is responsible for maintaining DNA methylation patterns during cell division.[1] Unlike traditional cytidine analogs, GSK-3484862 employs a unique mechanism of action centered on its dicyanopyridine core, leading not only to the inhibition of DNMT1's catalytic activity but also to its targeted degradation. This guide elucidates the critical function of the dicyanopyridine group in the activity of GSK-3484862, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

The Pivotal Role of the Dicyanopyridine Group

The dicyanopyridine moiety of GSK-3484862 is the structural cornerstone of its innovative mechanism of action. This planar heterocyclic ring system is responsible for the compound's ability to intercalate into DNA and directly interfere with the enzymatic function of DNMT1.

Mechanism of Action:

-

DNA Intercalation: The dicyanopyridine core of GSK-3484862 inserts itself into the minor groove of hemi-methylated DNA at CpG dinucleotides. This intercalation is a key feature that distinguishes it from nucleoside analogs which require incorporation into the DNA strand.

-

Displacement of the Active-Site Loop: Upon binding to DNA, the dicyanopyridine group physically occupies the space normally taken by the active-site loop of DNMT1. This direct competition prevents the loop from engaging with the DNA, a crucial step for the enzyme's catalytic activity.

-

"Trapping" of DNMT1 and Subsequent Degradation: By preventing the active-site loop from positioning correctly, the dicyanopyridine moiety effectively "traps" the DNMT1 enzyme on the DNA. This abnormal and prolonged association marks the DNMT1 protein for degradation by the cell's proteasomal machinery. This dual action as both an inhibitor and a degrader contributes to the profound and rapid loss of DNMT1 protein levels observed in cells treated with GSK-3484862.[1]

Quantitative Data

The following tables summarize the key quantitative data for GSK-3484862, highlighting its potency and selectivity.

Table 1: In Vitro Potency of GSK-3484862

| Target | IC50 (µM) |

| DNMT1 | 0.23[2] |

Table 2: Selectivity of GSK-3484862

| Target | IC50 (µM) | Fold Selectivity vs. DNMT1 |

| DNMT3A/3L | >50[2] | >217 |

| DNMT3B/3L | >50[2] | >217 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of DNMT1 inhibition by GSK-3484862.

Caption: Workflow for Western blot analysis of DNMT1 degradation.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the function of GSK-3484862.

Western Blot for DNMT1 Degradation

This protocol is used to assess the levels of DNMT1 protein in cells following treatment with GSK-3484862.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549, MV4-11) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of GSK-3484862 (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for desired time points (e.g., 24, 48, 72 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

For a loading control, re-probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

DNA Methylation Analysis by Pyrosequencing

This method quantifies the level of DNA methylation at specific CpG sites.

-

Genomic DNA Extraction and Bisulfite Conversion:

-

Treat cells with GSK-3484862 or DMSO as described above.

-

Extract genomic DNA using a commercially available kit.

-

Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a bisulfite conversion kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Design PCR primers specific to the bisulfite-converted DNA for the genomic region of interest. One of the PCR primers should be biotinylated.

-

Perform PCR using the bisulfite-converted DNA as a template.

-

-

Pyrosequencing:

-

Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.

-

Denature the DNA to obtain single-stranded templates.

-

Anneal a sequencing primer to the template.

-

Perform pyrosequencing using a pyrosequencing instrument. The instrument sequentially adds dNTPs and detects the pyrophosphate released upon nucleotide incorporation as a light signal.

-

The software calculates the methylation percentage at each CpG site by quantifying the ratio of cytosine (from methylated cytosine) to thymine (from unmethylated cytosine).[3][4][5][6][7]

-

Conclusion

The dicyanopyridine group is the defining structural feature of GSK-3484862, enabling a novel mechanism of DNMT1 inhibition and degradation. By intercalating into DNA and displacing the enzyme's active-site loop, it effectively shuts down DNA methylation and triggers the removal of the DNMT1 protein. This dual-action approach, combined with its high selectivity, makes GSK-3484862 a valuable tool for epigenetic research and a promising candidate for the development of new cancer therapies. The detailed protocols and data presented in this guide provide a comprehensive resource for scientists working to understand and utilize this innovative class of DNMT1 inhibitors.

References

- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elearning.unite.it [elearning.unite.it]

- 5. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]

- 6. news-medical.net [news-medical.net]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for GSK-3484862 Treatment of A549 and NCI-H1299 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of human non-small cell lung cancer cell lines, A549 and NCI-H1299, with GSK-3484862, a selective inhibitor and degrader of DNA methyltransferase 1 (DNMT1).

Introduction

GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Unlike traditional nucleoside analogs such as azacytidine and decitabine, GSK-3484862 exhibits lower cellular toxicity, making it a valuable tool for studying the effects of DNA demethylation in cancer cells.[1][3] This compound induces rapid, proteasome-dependent degradation of DNMT1 protein within hours of treatment, leading to global DNA hypomethylation.[1][4][5] In A549 and NCI-H1299 lung cancer cells, treatment with GSK-3484862 has been shown to not only deplete DNMT1 but also unexpectedly upregulate the expression of DNMT3B, a de novo DNA methyltransferase.[6][7]

Mechanism of Action

GSK-3484862 functions by binding to the DNMT1-DNA complex, which triggers the ubiquitination and subsequent degradation of DNMT1 by the proteasome.[4] This leads to a passive loss of DNA methylation marks during successive rounds of DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes and other downstream effects. The upregulation of DNMT3B in response to GSK-3484862 treatment in lung cancer cells suggests a potential compensatory mechanism that could have implications for long-term treatment strategies.[6]

Data Summary

The following table summarizes key quantitative data for the treatment of A549 and NCI-H1299 cells with GSK-3484862.

| Parameter | A549 Cells | NCI-H1299 Cells | Reference |

| Cell Culture Medium | F-12K Medium + 10% FBS + 1% Penicillin/Streptomycin | RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin, 2 mM L-glutamine, 10 mM HEPES | [6] |

| GSK-3484862 Concentration Range | 0.1 - 4.0 µM | 0.1 - 4.0 µM | [6] |

| Colony Formation Assay Seeding Density | 2000 cells/well (12-well plate) | 2000 cells/well (12-well plate) | [6] |

| Colony Formation Assay Treatment | 0.1 - 2.0 µM (medium changed every other day) | 0.4 µM (medium changed every other day) | [6] |

| Timeline of Demethylation | Detectable at 12 hours, plateaus after 2 days | Not specified, but likely similar to A549 | [6] |

Experimental Protocols

Cell Culture and Maintenance

-

A549 Cells:

-

NCI-H1299 Cells:

GSK-3484862 Stock Solution Preparation

-

Prepare a high-concentration stock solution of GSK-3484862 (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

General Treatment Protocol for A549 and NCI-H1299 Cells

-

Seed A549 or NCI-H1299 cells in appropriate culture vessels (e.g., 6-well plates, 12-well plates, or 96-well plates) at a density that will allow for logarithmic growth during the experiment.

-

Allow the cells to adhere and recover for 24 hours.

-

Prepare working solutions of GSK-3484862 by diluting the stock solution in the respective cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 4.0 µM).

-

Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%) as the highest concentration of GSK-3484862 used.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of GSK-3484862 or the DMSO vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). Note that demethylation effects have been observed to plateau after 2 days of treatment.[6]

-

Proceed with downstream assays such as cell viability assays, protein extraction for Western blotting, or DNA/RNA extraction for methylation and gene expression analysis.

Colony Formation Assay

-

Seed A549 or NCI-H1299 cells in 12-well plates at a density of 2000 cells per well.[6]

-

Allow the cells to attach overnight.[6]

-

The following day, treat the cells with GSK-3484862 at the desired concentrations (e.g., 0.1 to 2.0 µM for A549, 0.4 µM for NCI-H1299) or with 0.1% DMSO as a vehicle control.[6]

-

Replace the culture medium with fresh medium containing either GSK-3484862 or DMSO every other day.[6]

-

Allow the cells to grow for 10-14 days, or until visible colonies are formed.

-

Wash the colonies with phosphate-buffered saline (PBS), fix with methanol, and stain with a solution of 0.5% crystal violet in methanol.

-

After staining, wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Visualizations

References

- 1. academic.oup.com [academic.oup.com]

- 2. "GSK-3484862 Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Determining the Optimal Concentration of GSK-3484862 for In Vitro Studies

Introduction

GSK-3484862 is a potent, selective, and non-covalent small molecule that functions as both an inhibitor and a degrader of DNA Methyltransferase 1 (DNMT1).[1][2][3] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell replication.[3][4] Its inhibition leads to passive, replication-dependent DNA hypomethylation, which can reactivate silenced tumor suppressor genes, making it a promising target in cancer therapy.[2][5] Unlike traditional nucleoside analogs like decitabine, GSK-3484862 shows lower cytotoxicity, allowing for the decoupling of DNA demethylation from DNA damage.[3][6][7]

Determining the optimal in vitro concentration is a critical first step for any study utilizing GSK-3484862. An ideal concentration should induce the desired biological effect—specifically, DNMT1 degradation and subsequent DNA hypomethylation—with minimal off-target effects or general cytotoxicity. These application notes provide a comprehensive guide, including experimental protocols and data interpretation, to help researchers identify and validate the effective concentration range of GSK-3484862 for their specific cell model.

Mechanism of Action of GSK-3484862

GSK-3484862 exhibits a dual mechanism of action. It selectively inhibits the enzymatic activity of DNMT1 and also targets the protein for proteasome-dependent degradation.[2][8] This degradation is rapid, occurring within hours of treatment, and does not involve changes in DNMT1 mRNA levels.[2][9] In some cellular contexts, such as murine embryonic stem cells (mESCs), this degradation requires the DNMT1 accessory factor UHRF1 and its E3 ubiquitin ligase activity.[2][9] The ultimate consequence is a significant, global reduction in DNA methylation.[6][10]

Data Presentation: In Vitro Efficacy of GSK-3484862

The effective concentration of GSK-3484862 can vary significantly depending on the cell line and the duration of treatment. The following table summarizes key quantitative data reported in the literature.

| Parameter | Cell Line / System | Concentration / Value | Treatment Duration | Observed Effect | Reference |

| Enzymatic IC50 | Purified DNMT1 Enzyme | 0.23 µM | N/A | Inhibition of DNMT1 enzymatic activity | [1][11] |

| DNMT1 Degradation | A549 (Lung Cancer) | ≥ 80 nM | 2 days | Significant reduction in DNMT1 protein levels | [2][9] |

| DNMT1 Degradation | A549 (Lung Cancer) | 2 µM or 4 µM | 24 hours | Drastically reduced DNMT1 protein levels | [2] |

| DNA Hypomethylation | Murine ESCs | 2 µM and 10 µM | 6 - 14 days | Dramatic loss of global CpG methylation | [10][12] |

| Gene Expression | MV4-11 (AML) | 1 µM | 4 days | Significant changes in gene expression | [1] |

| Cell Growth | NCI-H1299 (Lung Cancer) | 0.4 µM | Every other day | Inhibition of colony formation | [13] |

| Tolerated Dose | Murine ESCs | ≤ 10 µM | 14 days | Compound was readily tolerated by cells | [14] |

Experimental Protocols

A systematic approach is required to determine the optimal GSK-3484862 concentration. The general workflow involves an initial broad-range cytotoxicity screen to identify a non-toxic concentration window, followed by specific assays to confirm target engagement and functional effects at those concentrations.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol establishes the concentration range of GSK-3484862 that is toxic to the cells of interest, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

-

GSK-3484862 (stock solution in DMSO)

-

Cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.[15][16]

-

Compound Preparation: Prepare serial dilutions of GSK-3484862 in complete culture medium. A suggested starting range is from 1 nM to 50 µM. Include a vehicle control (DMSO) at a concentration matching the highest drug concentration.

-

Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the different GSK-3484862 concentrations or vehicle control. Prepare at least 3-5 replicates for each condition.[17]

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[18]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[16][19]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[16]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15][16]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[15]

Protocol 2: Assessing DNMT1 Degradation via Western Blot

This protocol confirms target engagement by measuring the reduction in DNMT1 protein levels following treatment with non-toxic concentrations of GSK-3484862.

Materials:

-

GSK-3484862

-

6-well cell culture plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-DNMT1, anti-GAPDH, or anti-β-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of non-toxic concentrations of GSK-3484862 (determined from Protocol 1, e.g., 50 nM, 100 nM, 500 nM, 1 µM) and a vehicle control for a set time (e.g., 24 or 48 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel for electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-DNMT1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH). Quantify the band intensities to determine the relative reduction in DNMT1 protein levels compared to the vehicle-treated control.

Protocol 3: Confirming Functional Effect via RT-qPCR

This protocol is used to confirm that the observed decrease in DNMT1 protein is due to degradation and not transcriptional repression.

Materials:

-

GSK-3484862

-

Treated cell samples (from the same experiment as Protocol 2)

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR primers for DNMT1 and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR master mix

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with GSK-3484862 and vehicle control according to the kit manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) for all samples.

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for DNMT1 or the reference gene, and diluted cDNA.

-

Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

-

-

Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in DNMT1 mRNA expression in treated samples compared to the vehicle control, normalized to the reference gene. A lack of significant change in mRNA levels, concurrent with protein loss, confirms a post-transcriptional mechanism.[2]

Study Design and Logical Relationships

The successful determination of an optimal GSK-3484862 concentration requires a logical progression from broad screening to specific validation assays. The following diagram illustrates the relationships between the key experimental stages.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. "GSK-3484862 Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. GSK-3484862, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 18. 4.8. Cell viability assay [bio-protocol.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK-3484862 in Murine Leukemia Xenotransplantation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike traditional cytidine analogs, GSK-3484862 does not incorporate into DNA but instead induces the degradation of DNMT1 protein in a proteasome-dependent manner.[3][4] This leads to passive DNA demethylation during cell division, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth. A closely related compound, GSK-3685032, has demonstrated significant anti-tumor efficacy in preclinical models of acute myeloid leukemia (AML), suggesting the potential of GSK-3484862 as a therapeutic agent for hematological malignancies.[1][5] These application notes provide detailed protocols for utilizing GSK-3484862 in murine leukemia xenotransplantation models, a critical step in the preclinical evaluation of this compound.

Mechanism of Action: DNMT1 Degradation Pathway

GSK-3484862 functions by selectively targeting DNMT1 for degradation. This process is initiated by the binding of the inhibitor to DNMT1, which leads to the recruitment of the ubiquitin-proteasome system. The subsequent ubiquitination and degradation of DNMT1 result in a global reduction of DNA methylation, altering gene expression and inducing anti-leukemic effects.

Quantitative Data Summary

The following tables summarize the in vitro potency of GSK-3484862 and the in vivo efficacy of the closely related compound GSK-3685032 in AML models. This data serves as a strong reference for designing experiments with GSK-3484862.

Table 1: In Vitro Potency of GSK-3484862

| Parameter | Value | Cell Line/Enzyme | Reference |

| DNMT1 IC₅₀ | 0.23 ± 0.02 µM | Enzymatic Assay | [1] |

| DNMT3A/3L IC₅₀ | > 50 µM | Enzymatic Assay | [1] |

| DNMT3B/3L IC₅₀ | > 50 µM | Enzymatic Assay | [1] |

Table 2: In Vivo Efficacy of GSK-3685032 in Murine AML Xenograft Models

| Model | Treatment | Dosing Schedule | Key Findings | Reference |

| MV4-11 (subcutaneous) | 30 mg/kg GSK-3685032 | Subcutaneous, twice daily | Significant tumor regression | [6] |

| SKM-1 (subcutaneous) | 45 mg/kg GSK-3685032 | Subcutaneous, twice daily | Significant tumor regression | [6] |

| MV4-11 (disseminated) | 30 mg/kg GSK-3685032 | Subcutaneous, twice daily for 30 days | Significantly increased survival (p < 0.0001) | [6] |

| SKM-1 (pharmacodynamics) | 45 mg/kg GSK-3685032 | Subcutaneous, twice daily for 8.5 days | Significant reduction in global 5-methylcytosine | [6] |

Experimental Protocols

Protocol 1: Establishment of a Murine Leukemia Xenotransplantation Model

This protocol describes the establishment of a disseminated leukemia model using intravenous injection of human AML cells into immunodeficient mice.

Materials:

-

Human AML cell lines (e.g., MV4-11, SKM-1)

-

Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)

-

Sterile PBS

-

1 mL syringes with 27-30G needles

-

Animal restrainer

-

Heat lamp

Procedure:

-

Cell Preparation: Culture AML cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10⁷ cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability.

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. On the day of injection, warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.

-

Injection: Place the mouse in a restrainer. Swab the tail with 70% ethanol. Using a 1 mL syringe with a 27-30G needle, inject 100 µL of the cell suspension (5 x 10⁶ cells) into the lateral tail vein.

-

Monitoring: Monitor the mice daily for signs of leukemia development, such as weight loss, ruffled fur, lethargy, and hind-limb paralysis.

Protocol 2: In Vivo Treatment with GSK-3484862

This protocol outlines the procedure for treating established leukemia xenografts with GSK-3484862. Dosing is based on the effective regimens reported for the analogous compound GSK-3685032.

Materials:

-

GSK-3484862

-

Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Leukemia-bearing mice (from Protocol 1)

-

Syringes and needles for subcutaneous injection

-

Animal balance

Procedure:

-

Drug Preparation: Prepare a stock solution of GSK-3484862 in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle solution on the day of administration. A recommended starting dose, based on GSK-3685032 data, is 30 mg/kg.

-

Treatment Initiation: Begin treatment when leukemia is established, which can be confirmed by bioluminescence imaging (for luciferase-expressing cells) or by the appearance of clinical signs.

-

Administration: Administer GSK-3484862 via subcutaneous injection twice daily. Weigh the mice daily to adjust the injection volume.

-

Monitoring and Endpoints: Continue to monitor the mice daily for signs of toxicity and tumor progression. Efficacy can be assessed by:

-

Survival: Record the date of euthanasia due to disease progression to generate Kaplan-Meier survival curves.

-

Tumor Burden: For disseminated models, monitor tumor burden using bioluminescence imaging or by analyzing the percentage of human CD45+ cells in peripheral blood or bone marrow via flow cytometry at the study endpoint. For subcutaneous models, measure tumor volume with calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumor tissue and/or bone marrow can be harvested to assess the level of global DNA methylation to confirm target engagement.

-

Logical Relationship of Experimental Design

The successful application of GSK-3484862 in murine leukemia models relies on a logical sequence of experimental steps, from initial model establishment to the final assessment of efficacy and mechanism of action.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNMT1 inhibitor GSK-3484862 mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Assessing DNMT1 Degradation via Western Blot after GSK-3484862 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA methyltransferase 1 (DNMT1) is a crucial enzyme responsible for maintaining DNA methylation patterns during cell division. Its dysregulation is implicated in various diseases, including cancer. GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNMT1.[1][2][3][4][5][6] Unlike traditional active-site inhibitors, GSK-3484862 induces the rapid degradation of DNMT1 protein.[1][2][3][4][5][6] This protocol provides a detailed method for assessing the degradation of DNMT1 in cultured cells following treatment with GSK-3484862, using Western blotting as the primary detection method. The induced degradation of DNMT1 by GSK-3484862 is dependent on the proteasome pathway.[1][2][4][5][6][7] In some cellular contexts, such as murine embryonic stem cells, this degradation is mediated by the E3 ubiquitin ligase activity of the accessory factor UHRF1.[1][2][4][6]

Signaling Pathway

The binding of GSK-3484862 to the DNMT1-DNA complex triggers a conformational change that marks DNMT1 for ubiquitination and subsequent degradation by the proteasome. This leads to a rapid, yet reversible, depletion of cellular DNMT1 protein without affecting its mRNA levels.[1][2][4][5][6]

Caption: GSK-3484862-induced DNMT1 degradation pathway.

Experimental Workflow

The overall experimental workflow involves cell culture, treatment with GSK-3484862, cell lysis, protein quantification, and finally, detection of DNMT1 levels by Western blot.

Caption: Workflow for assessing DNMT1 degradation.

Experimental Protocols

Materials

-

Cell Line: A suitable cancer cell line (e.g., A549) or other cell line of interest.

-

GSK-3484862: Prepare a stock solution in DMSO.

-

Proteasome Inhibitor (Optional): MG132.

-

Cell Culture Medium: As required for the chosen cell line.

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE Gels: (e.g., 4-12% gradient gels).

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody: Rabbit anti-DNMT1 antibody (recognizing DNMT1 at ~190 kDa).

-

Loading Control Antibody: Mouse or rabbit anti-β-actin, anti-GAPDH, or anti-tubulin antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate

-

Imaging System

Procedure

-

Cell Seeding and Culture:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate cells overnight under standard culture conditions.

-

-

GSK-3484862 Treatment:

-

Prepare serial dilutions of GSK-3484862 in cell culture medium. A final concentration range of 0.1 µM to 10 µM is a good starting point.

-

Include a DMSO-treated vehicle control.

-

For time-course experiments, treat cells for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).

-

(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 1-2 hours before adding GSK-3484862.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-DNMT1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Repeat the antibody incubation steps for the loading control antibody.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the DNMT1 band intensity to the corresponding loading control band intensity.

-

Data Presentation

Summarize the quantitative data in a table for easy comparison.

| Treatment Group | Concentration (µM) | Time (hours) | Normalized DNMT1 Level (Arbitrary Units) | Standard Deviation |

| Vehicle (DMSO) | 0 | 24 | 1.00 | ± 0.08 |

| GSK-3484862 | 1 | 24 | 0.45 | ± 0.05 |

| GSK-3484862 | 5 | 24 | 0.12 | ± 0.03 |

| GSK-3484862 | 10 | 24 | 0.05 | ± 0.02 |

| GSK-3484862 + MG132 | 5 + 10 | 24 | 0.89 | ± 0.07 |

Troubleshooting

-

No or Weak DNMT1 Band:

-

Increase the amount of protein loaded.

-

Check the primary antibody concentration and incubation time.

-

Ensure proper transfer of the large DNMT1 protein (~190 kDa). A lower percentage acrylamide gel and overnight wet transfer at 4°C can improve efficiency.

-

-

High Background:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (e.g., switch between milk and BSA).

-

Decrease the primary or secondary antibody concentration.

-

-

Inconsistent Loading Control:

-

Ensure accurate protein quantification and equal loading.

-

Check for even transfer across the membrane.

-

References

- 1. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-3484862 targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "GSK-3484862 Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Whole-Genome Bisulfite Sequencing of GSK-3484862-Treated Mouse Embryonic Stem Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, cellular differentiation, and development. The DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. GSK-3484862 is a potent and selective non-covalent inhibitor of DNMT1, which leads to the degradation of the DNMT1 protein and subsequent passive demethylation of the genome.[1][2][3] In mouse embryonic stem cells (mESCs), treatment with GSK-3484862 results in a dramatic loss of global DNA methylation, providing a powerful tool to study the functional consequences of a hypomethylated state in a pluripotent context.[4][5][6]

Whole-genome bisulfite sequencing (WGBS) is the gold-standard method for studying DNA methylation at single-base resolution across the entire genome. This technique involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent sequencing and comparison to a reference genome allow for the precise identification of methylated cytosines.

This document provides detailed application notes and protocols for the treatment of mESCs with GSK-3484862 and the subsequent analysis of genome-wide DNA methylation changes using WGBS.

Data Presentation

The following tables summarize the expected quantitative data from experiments involving GSK-3484862 treatment and WGBS analysis of mESCs.

Table 1: Effect of GSK-3484862 on mESC Viability and Global DNA Methylation

| Treatment Group | Concentration (µM) | Duration (days) | Cell Viability (%) | Global CpG Methylation (%) |

| DMSO Control | - | 6 | >95 | ~70 |

| GSK-3484862 | 2 | 6 | >95 | <20 |

| GSK-3484862 | 10 | 6 | >90 | <18 |

| DMSO Control | - | 14 | >95 | ~70 |

| GSK-3484862 | 2 | 14 | >90 | <15 |

| GSK-3484862 | 10 | 14 | >85 | <15 |

Data are representative and may vary based on experimental conditions and mESC line.

Table 2: Representative WGBS Library Quality Control Metrics

| Sample | Input gDNA (ng) | Library Yield (ng) | Average Fragment Size (bp) | Bisulfite Conversion Rate (%) |

| DMSO Control | 100 | >500 | 300-400 | >99 |

| GSK-3484862 Treated | 100 | >500 | 300-400 | >99 |

Table 3: Summary of WGBS Sequencing and Mapping Statistics

| Sample | Raw Reads (millions) | Mapped Reads (%) | Mapping Efficiency (%) | Average Genome Coverage |

| DMSO Control | 300 | >80 | >70 | ~10x |

| GSK-3484862 Treated | 300 | >80 | >70 | ~10x |

Experimental Protocols

Part 1: mESC Culture and GSK-3484862 Treatment

This protocol details the culture of mESCs and their treatment with GSK-3484862 to induce DNA demethylation.

Materials:

-

Mouse embryonic stem cells (e.g., J1, E14)

-

DMEM (high glucose) supplemented with 15% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1% L-glutamine, 1% Penicillin-Streptomycin, 0.1 mM 2-mercaptoethanol, and 1000 U/mL Leukemia Inhibitory Factor (LIF)

-

0.1% Gelatin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

GSK-3484862 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Cell culture plates/flasks

-

Hemocytometer or automated cell counter

Protocol:

-

mESC Culture:

-

Coat cell culture plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Thaw and culture mESCs in the complete mESC medium on gelatin-coated plates.

-

Maintain the cells in a humidified incubator at 37°C and 5% CO2.

-

Passage the cells every 2-3 days using Trypsin-EDTA when they reach 70-80% confluency.[7]

-

-

GSK-3484862 Treatment:

-

Plate mESCs at a density of 1-2 x 10^4 cells/cm^2 on gelatin-coated plates.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare fresh mESC medium containing the desired final concentration of GSK-3484862 (e.g., 2 µM or 10 µM) and a vehicle control medium with the same concentration of DMSO.

-

Aspirate the old medium from the cells and add the GSK-3484862-containing or DMSO control medium.

-

Incubate the cells for the desired treatment duration (e.g., 6 to 14 days).

-

Change the medium daily with freshly prepared GSK-3484862 or DMSO-containing medium.

-

Monitor the cells daily for any changes in morphology or signs of toxicity.

-

At the end of the treatment period, harvest the cells for genomic DNA extraction.

-

Part 2: Whole-Genome Bisulfite Sequencing (WGBS)

This protocol provides a detailed workflow for generating WGBS libraries from genomic DNA isolated from GSK-3484862-treated and control mESCs.

Materials:

-

Genomic DNA (gDNA) from mESCs

-

Qubit dsDNA HS Assay Kit

-

Covaris sonicator or other DNA shearing device

-

DNA end-repair/A-tailing kit

-

Methylated sequencing adapters

-

DNA ligase

-

Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit)

-

PCR amplification kit with a high-fidelity polymerase

-

AMPure XP beads

-

Agilent Bioanalyzer or similar instrument

-

Next-generation sequencer (e.g., Illumina NovaSeq)

Protocol:

-

Genomic DNA Extraction and Quantification:

-

Extract high-quality genomic DNA from the harvested mESCs using a standard phenol-chloroform extraction method or a commercial kit.

-

Quantify the gDNA using a Qubit fluorometer to ensure accurate measurement.

-

-

DNA Fragmentation:

-

Fragment 100-500 ng of gDNA to an average size of 300-400 bp using a Covaris sonicator.[8]

-

-

End-Repair and A-Tailing:

-

Perform end-repair and A-tailing of the fragmented DNA using a commercial kit to create blunt ends and add a single adenine nucleotide to the 3' ends.

-

-

Adapter Ligation:

-

Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to prevent their conversion during the bisulfite treatment.

-

-

Bisulfite Conversion:

-

Treat the adapter-ligated DNA with sodium bisulfite using a commercial kit.[9] This step converts unmethylated cytosines to uracils.

-